molecular formula C22H33NO5S B11511201 N-[2-(1-adamantyloxy)ethyl]-2,5-diethoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-2,5-diethoxybenzenesulfonamide

Cat. No.: B11511201
M. Wt: 423.6 g/mol
InChI Key: KMFLOKLULODDRT-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety linked to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate benzene sulfonamide precursor. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of enzyme activity or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and benzene sulfonamides, such as:

  • N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N,N-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE
  • N-[2-(ADAMANTAN-2-YL)ETHYL]-N′-R-UREAS
  • N-(1-ADAMANTYL)-2-CHLOROACETAMIDE .

Uniqueness

What sets N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE apart is its specific combination of the adamantane and benzene sulfonamide moieties, which confer unique structural and functional properties. This combination can result in enhanced stability, specific biological activity, and potential for diverse applications .

Properties

Molecular Formula

C22H33NO5S

Molecular Weight

423.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,5-diethoxybenzenesulfonamide

InChI

InChI=1S/C22H33NO5S/c1-3-26-19-5-6-20(27-4-2)21(12-19)29(24,25)23-7-8-28-22-13-16-9-17(14-22)11-18(10-16)15-22/h5-6,12,16-18,23H,3-4,7-11,13-15H2,1-2H3

InChI Key

KMFLOKLULODDRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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